Pyridin-4-ylmethanesulfonamide hydrochloride is a chemical compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound is particularly noted for its structural relationship to piperidine derivatives and is often utilized in various pharmaceutical applications due to its biological activity.
The compound can be synthesized through specific chemical reactions involving pyridine and methanesulfonyl chloride. It is recognized under various names, including N-(pyridin-4-yl)methanesulfonamide hydrochloride, with a CAS number of 1420789-48-5. The molecular formula for this compound is C₁₁H₁₈ClN₃O₂S, and it has a molecular weight of 291.80 g/mol .
Pyridin-4-ylmethanesulfonamide hydrochloride is classified as a sulfonamide, which are compounds containing a sulfonamide group (–SO₂NH₂) attached to an aromatic or heterocyclic ring. This classification places it within a broader category of compounds that exhibit diverse pharmacological properties, making them significant in medicinal chemistry.
The synthesis of pyridin-4-ylmethanesulfonamide hydrochloride typically involves the reaction of pyridine with methanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction leads to the formation of pyridin-4-ylmethanesulfonamide, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
The molecular structure of pyridin-4-ylmethanesulfonamide hydrochloride features a piperidine ring fused with a methanesulfonamide group. The compound exhibits a three-dimensional conformation that allows for specific interactions with biological targets.
Pyridin-4-ylmethanesulfonamide hydrochloride can participate in several chemical reactions, including:
The mechanism of action for pyridin-4-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets depend on the context of its application, particularly in pharmacological settings where it may influence metabolic pathways or cellular responses .
Relevant data regarding its solubility and stability are crucial for its application in pharmaceutical formulations .
Pyridin-4-ylmethanesulfonamide hydrochloride has several scientific uses:
The pyridine ring is a nitrogen-containing heterocycle serving as a privileged scaffold in drug design due to its balanced physicochemical properties, including moderate basicity (pKa ~5.2), metabolic stability, and capacity for dipole-dipole interactions. It functions as a bioisostere of benzene, enhancing aqueous solubility and membrane permeability while retaining optimal molecular geometry for target binding. Approximately 14% of FDA-approved N-heterocyclic drugs contain pyridine, spanning therapeutic areas such as oncology (e.g., crizotinib), infectious diseases (e.g., isoniazid), and neurology (e.g., pyridostigmine) [2] [7]. The pyridin-4-ylmethyl moiety in pyridin-4-ylmethanesulfonamide hydrochloride positions the nitrogen atom para to the methylene linker, enabling additional hydrogen-bonding interactions with biological targets compared to ortho or meta isomers [7].
Table 1: Therapeutic Applications of Pyridine-Containing Drugs
Drug Name | Therapeutic Use | Target/Mechanism |
---|---|---|
Isoniazid | Tuberculosis | Enoyl-ACP reductase inhibition |
Crizotinib | Non-small cell lung cancer | ALK/ROS1 kinase inhibition |
Pyridostigmine | Myasthenia gravis | Acetylcholinesterase inhibition |
Piroxicam | Arthritis | COX-1/COX-2 inhibition |
The sulfonamide (–SO₂NH₂) group acts as a carboxylic acid bioisostere, mitigating drawbacks like metabolic glucuronidation while preserving hydrogen-bonding capacity. Though less acidic (pKa ~10–11) than carboxylic acids (pKa ~4–5), its tetrahedral geometry and ability to donate/accept two hydrogen bonds mimic carboxylate interactions in binding pockets. In pyridin-4-ylmethanesulfonamide hydrochloride, the sulfonamide bridges the pyridin-4-ylmethyl group and the methanesulfonyl moiety, creating a conformationally restrained hydrogen-bonding motif critical for anchoring to kinase hinge regions or catalytic sites [6]. This substitution also improves metabolic stability by resisting esterase-mediated hydrolysis, a common limitation of carboxylate-containing drugs [6].
Kinase domains, particularly the ATP-binding site, are primary targets for sulfonamide-containing pyridine derivatives due to their conserved hinge regions and allosteric pockets. In silico studies predict pyridin-4-ylmethanesulfonamide’s binding via:
Machine learning models (e.g., support vector machines, Bayesian classifiers) trained on kinase profiling datasets (e.g., Kinase SARfari) enable binding affinity predictions. These models utilize topological descriptors (e.g., atom pairs, molecular fingerprints) and kinase-specific features (e.g., ATP-pocket residue conservation) to rank inhibition potency. For pyridin-4-yl derivatives, predicted IC₅₀ values range from 0.1–10 µM against tyrosine kinases like Abl and Src, validated by in vitro kinase assays [3] [8].
Table 2: Computational Parameters for Kinase Binding Predictions
Parameter | Description | Relevance to Pyridin-4-ylmethanesulfonamide |
---|---|---|
Lipinski descriptors | logP, molecular weight, H-bond donors/acceptors | logP = −0.13; MW = 172.2; HBD = 2; HBA = 4 |
Druggability score | Pocket volume, hydrophobicity, residue depth | Compatible with ATP sites (druggability >0.8) |
ΔG binding (kcal/mol) | Estimated free energy of binding | −7.2 to −9.1 (MM-PBSA calculations) |
The pyridine nitrogen’s basicity allows protonation at physiological pH (pKa ~5.2), influencing ligand conformation and target engagement. Molecular dynamics (MD) simulations reveal:
Rotational resonance solid-state NMR (RR-SSNMR) experiments on uniformly ¹³C-labeled analogs measure ¹³Cα–¹³CH₃ distances and C–H bond orientations to validate computed conformers. For protonated pyridin-4-ylmethanesulfonamide, electrostatic potential maps show charge delocalization across the ring, stabilizing salt bridges with Asp/Glu residues in kinase allosteric pockets [4] [8].
Pyridin-4-ylmethanesulfonamide serves as a versatile fragment hit (MW <300 Da) for lead optimization in kinase inhibitor development. Key FBDD strategies include:
Structure-activity relationship (SAR) studies show that substitutions at the sulfonamide nitrogen retain kinase affinity while improving selectivity. For example, N-methylation reduces H-bond donor capacity but increases metabolic stability by shielding the sulfonamide from cytochrome P450 oxidation. Pyridin-4-yl derivatives exhibit ligand efficiency (LE) >0.3 kcal/mol per atom, outperforming pyridin-2-yl or pyridin-3-yl isomers due to optimal vector alignment for target binding [7] [9]. Computational fragment screening identifies this scaffold as a core component of type II kinase inhibitors that extend into the hydrophobic back pocket adjacent to the ATP site [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1